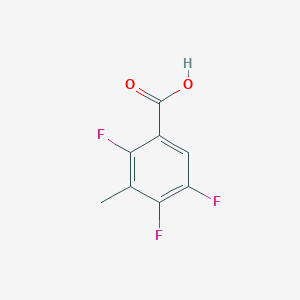

2,4,5-Trifluoro-3-methylbenzoic acid

Description

Properties

IUPAC Name |

2,4,5-trifluoro-3-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISXRFRLKWCFJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC(=C1F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30473086 | |

| Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112822-85-2 | |

| Record name | 2,4,5-Trifluoro-3-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30473086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoro-3-methylbenzoic Acid

Executive Summary

2,4,5-Trifluoro-3-methylbenzoic acid (CAS No. 112822-85-2) is a highly functionalized aromatic carboxylic acid of significant interest in pharmaceutical and materials science research. The strategic placement of three electron-withdrawing fluorine atoms and a methyl group on the benzoic acid scaffold imparts a unique combination of properties, including enhanced acidity and lipophilicity. This guide provides a comprehensive overview of its core physicochemical properties, outlines validated experimental protocols for their determination, and discusses the implications of these characteristics for its application in drug discovery and development. All data is presented with authoritative references to ensure scientific integrity.

Introduction: The Strategic Value of Fluorination in Drug Design

In modern medicinal chemistry, the incorporation of fluorine into organic molecules is a cornerstone strategy for optimizing drug candidates. The trifluoromethyl group, in particular, is known to enhance critical pharmacokinetic properties such as lipophilicity and metabolic stability.[1][2] Increased lipophilicity can improve a molecule's ability to permeate cell membranes and reach its biological target, while the strength of the carbon-fluorine bond can block sites susceptible to enzymatic degradation, thereby extending the drug's half-life.[1]

2,4,5-Trifluoro-3-methylbenzoic acid belongs to this important class of fluorinated building blocks. Its structure makes it a valuable intermediate for the synthesis of complex active pharmaceutical ingredients (APIs), particularly in the development of novel fluoroquinolone antibiotics.[3][4][5] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective use in reaction design, process scale-up, and formulation development. This document serves as a technical resource for researchers and drug development professionals, offering both foundational data and practical, field-proven methodologies.

Molecular and Chemical Identity

Correctly identifying a chemical compound is the first step in any rigorous scientific investigation. The fundamental identifiers for 2,4,5-Trifluoro-3-methylbenzoic acid are summarized below.

| Identifier | Value | Source |

| Chemical Name | 2,4,5-Trifluoro-3-methylbenzoic acid | [6] |

| CAS Number | 112822-85-2 | [6][7][8] |

| Molecular Formula | C₈H₅F₃O₂ | [6][8] |

| Molecular Weight | 190.12 g/mol | [6][8] |

| Canonical SMILES | CC1=C(C(=C(C=C1F)F)C(=O)O)F | N/A |

Core Physicochemical Properties

The functional behavior of a molecule in both chemical and biological systems is dictated by its physical properties. The key physicochemical parameters for 2,4,5-Trifluoro-3-methylbenzoic acid are presented here.

Caption: Workflow for potentiometric titration to determine pKa.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

-

Principle: The sample is dissolved and injected into a liquid chromatograph. Its components are separated based on their affinity for a stationary phase (C18 column) and detected by a UV detector. Purity is assessed by the relative area of the main peak.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol. Dilute to a working concentration of approximately 0.1 mg/mL using the mobile phase.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at 254 nm.

-

Injection Volume: 10 µL.

-

-

Analysis: Inject the sample and record the chromatogram.

-

Validation: Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage. A pure sample should exhibit a single major peak. This method is standard for fluorobenzoic acids. [9]

-

Safety and Handling

Based on safety data for structurally similar fluorinated aromatic acids, 2,4,5-Trifluoro-3-methylbenzoic acid should be handled with appropriate care. [10][11]

-

Hazards: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation. [10][11]* Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place as recommended. [7]

Conclusion

2,4,5-Trifluoro-3-methylbenzoic acid is a specialized chemical intermediate whose value is defined by its precise molecular architecture. Its key physicochemical properties—a stable solid form, enhanced acidity due to trifluorination, and predictable reactivity—make it a reliable building block for advanced synthesis. The experimental protocols detailed herein provide a robust framework for quality control and verification, ensuring that researchers and developers can confidently integrate this compound into their workflows. A thorough understanding of these foundational characteristics is essential for leveraging its full potential in the creation of next-generation pharmaceuticals and advanced materials.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. 2,4,5-Trifluoro-3-methoxybenzoic acid [myskinrecipes.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 2,4,5-Trifluoro-3-methoxybenzoic acid | 112811-65-1 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 2,4,5-Trifluoro-3-methylbenzoic acid CAS#: 112822-85-2 [m.chemicalbook.com]

- 8. 2,4,5-Trifluoro-3-methylbenzoic acid CAS#: 112822-85-2 [m.chemicalbook.com]

- 9. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. synquestlabs.com [synquestlabs.com]

A Technical Guide to the Structural Elucidation of 2,4,5-Trifluoro-3-methylbenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Rigorous Elucidation

In the landscape of modern drug discovery and materials science, fluorinated organic compounds are of paramount importance. The strategic introduction of fluorine atoms can dramatically alter a molecule's pharmacokinetic and physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluoro-3-methylbenzoic acid (C₈H₅F₃O₂) is a valuable substituted aromatic building block, poised for use in the synthesis of complex pharmaceutical intermediates and advanced agrochemicals.[1] Its precise chemical structure—the specific arrangement of its fluoro and methyl substituents—is the bedrock of its reactivity and utility.

This guide moves beyond a simple recitation of data. As a senior application scientist, my objective is to provide a comprehensive, field-proven framework for the unambiguous structural confirmation of this molecule. We will explore the causality behind our analytical choices, establishing a self-validating workflow that integrates multiple spectroscopic techniques. This document serves as both a protocol and a logical roadmap for any researcher tasked with synthesizing or utilizing this compound, ensuring the absolute integrity of their starting material.

Part 1: Foundational Analysis via Mass Spectrometry (MS)

The first step in any structural elucidation is to confirm the elemental composition. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose, providing an experimentally determined mass with enough precision to validate the molecular formula.

Expertise in Action: Why HRMS is Non-Negotiable

Low-resolution MS might confirm the nominal mass (190 g/mol ), but it cannot distinguish between isomers or compounds with very similar masses. For a fluorinated compound that may be part of a regulatory submission, the precision of HRMS is the standard for trustworthiness. We will use Electrospray Ionization (ESI) as it is a soft ionization technique that typically preserves the molecular ion, which is critical for formula determination.

Experimental Protocol: ESI-HRMS

-

Sample Preparation: Dissolve ~1 mg of the synthesized 2,4,5-Trifluoro-3-methylbenzoic acid in 1 mL of a suitable solvent (e.g., HPLC-grade Methanol or Acetonitrile).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

-

Ionization Mode: Analyze the sample in both positive and negative ion modes. Given the acidic proton, negative mode (detecting [M-H]⁻) is expected to yield a strong signal. Positive mode (detecting [M+H]⁺ or [M+Na]⁺) provides complementary confirmation.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.

Anticipated Data & Interpretation

The molecular formula C₈H₅F₃O₂ dictates a precise set of expected mass values. The concordance between the experimental and theoretical mass provides the first pillar of our structural proof.

| Ion Species | Formula | Theoretical Monoisotopic Mass (Da) | Expected Experimental m/z |

| [M-H]⁻ | C₈H₄F₃O₂⁻ | 189.01691 | ~189.017 |

| [M+H]⁺ | C₈H₆F₃O₂⁺ | 191.03146 | ~191.031 |

| [M+Na]⁺ | C₈H₅F₃O₂Na⁺ | 213.01341 | ~213.013 |

Table 1: Predicted High-Resolution Mass Spectrometry Data.

Furthermore, fragmentation analysis (MS/MS) on the parent ion (m/z 189) would be expected to show a characteristic loss of CO₂ (44 Da), yielding a fragment at ~m/z 145, corresponding to the trifluoro-methylphenyl anion. This fragmentation pathway is characteristic of benzoic acids.[2]

Part 2: Functional Group Identification via Infrared (IR) Spectroscopy

With the molecular formula confirmed, the next logical step is to verify the presence of the key functional groups. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a rapid and reliable method for this purpose.

Expertise in Action: Interpreting the Vibrational Fingerprint

The IR spectrum provides an immediate visual confirmation of the carboxylic acid moiety and the aromatic system. The specific frequencies of these vibrations are sensitive to the electronic effects of the fluorine and methyl substituents.

Experimental Protocol: ATR-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Anticipated Data & Interpretation

The spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid should exhibit several key absorption bands, confirming its core structural features.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale & Expected Appearance |

| 2500-3300 | O-H stretch | Carboxylic Acid | A very broad and often intense absorption, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3] |

| ~1700 | C=O stretch | Carboxylic Acid | A strong, sharp peak. Its position is slightly influenced by the electron-withdrawing fluorine atoms.[4] |

| 1450-1600 | C=C stretch | Aromatic Ring | Multiple sharp bands confirming the benzene ring. |

| 1100-1400 | C-F stretch | Fluoro Substituent | Strong, characteristic absorptions for aryl-fluorine bonds. |

| ~1300 | C-O stretch | Carboxylic Acid | A moderate band associated with the C-O single bond. |

| 2900-3000 | C-H stretch | Methyl Group | Weak absorptions corresponding to the methyl group. |

Table 2: Predicted Infrared (IR) Spectroscopy Absorption Bands.

Part 3: Definitive Isomer Confirmation via Multinuclear NMR Spectroscopy

While MS and IR confirm the formula and functional groups, they cannot definitively establish the substitution pattern on the aromatic ring. For this, we must turn to Nuclear Magnetic Resonance (NMR) spectroscopy. A combined ¹H, ¹³C, and ¹⁹F NMR analysis is the only way to unambiguously prove the 2,4,5-trifluoro-3-methyl substitution pattern.

Workflow for NMR Analysis

Sources

- 1. 2,4,5-Trifluoro-3-methoxybenzoic acid [myskinrecipes.com]

- 2. 3-(Trifluoromethyl)benzoic acid(454-92-2) MS spectrum [chemicalbook.com]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. What information can the infrared spectrum of P - Methylbenzoic Acid provide? - Blog - Evergreensino [m.evergreensinochem.com]

An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic strategies for preparing 2,4,5-Trifluoro-3-methylbenzoic acid, a key building block in the development of novel pharmaceuticals and advanced materials. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, making this compound a valuable intermediate in medicinal chemistry.[1] This document will delve into the mechanistic underpinnings of viable synthetic routes, present detailed experimental protocols, and offer insights into process optimization and characterization.

Introduction: The Strategic Importance of Fluorinated Benzoic Acids

Fluorinated aromatic compounds play a pivotal role in modern drug discovery. The incorporation of fluorine atoms into a molecule can significantly alter its physicochemical properties, such as pKa, lipophilicity, and metabolic stability. Specifically, the 2,4,5-trifluoro substitution pattern, combined with a methyl group, creates a unique electronic and steric environment, making 2,4,5-Trifluoro-3-methylbenzoic acid a sought-after intermediate for creating complex molecular architectures. Its derivatives are key intermediates in the synthesis of fluoroquinolone antibacterial drugs.[2] This guide will focus on elucidating the most effective methods for its synthesis, empowering researchers to confidently produce this valuable compound.

Recommended Synthetic Pathway: Grignard Carboxylation

A robust and widely applicable method for the synthesis of aryl carboxylic acids is the carboxylation of a Grignard reagent.[3][4] This approach offers a direct and generally high-yielding route from an aryl halide. The proposed synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid via this method starts from the readily accessible 1-bromo-2,4,5-trifluoro-3-methylbenzene.

The overall transformation is depicted in the workflow below:

Caption: Grignard Carboxylation Workflow for 2,4,5-Trifluoro-3-methylbenzoic acid synthesis.

Step 1: Formation of the Grignard Reagent

The initial and critical step is the formation of the Grignard reagent, 2,4,5-Trifluoro-3-methylphenylmagnesium bromide. This is achieved by reacting 1-bromo-2,4,5-trifluoro-3-methylbenzene with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF).[3]

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols, which would quench the reagent and prevent the desired carboxylation.[3] Therefore, all glassware must be thoroughly dried, and anhydrous solvents must be used.

-

Initiation: The reaction between the aryl halide and magnesium can sometimes be slow to initiate. The use of a small crystal of iodine or a few drops of 1,2-dibromoethane can help to activate the magnesium surface and start the reaction.

-

Solvent: Tetrahydrofuran (THF) is an excellent solvent for Grignard reactions as it solvates the magnesium complex, keeping it in solution and reactive.[5]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine.

-

Add anhydrous THF to the flask to cover the magnesium.

-

In the dropping funnel, prepare a solution of 1-bromo-2,4,5-trifluoro-3-methylbenzene (1.0 eq) in anhydrous THF.

-

Add a small portion of the bromide solution to the magnesium suspension. The reaction is initiated when the color of the iodine disappears and gentle reflux is observed.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[6]

Step 2: Carboxylation and Workup

The newly formed Grignard reagent is then reacted with carbon dioxide, which acts as the electrophile to form the carboxylate salt. Solid carbon dioxide (dry ice) is a convenient source.[4] Subsequent acidification protonates the carboxylate to yield the final product.

Causality of Experimental Choices:

-

Excess CO2: A large excess of dry ice is used to ensure complete carboxylation and to minimize side reactions, such as the formation of a ketone by reaction of the Grignard reagent with the initially formed carboxylate.

-

Low Temperature: The Grignard reagent is added to the crushed dry ice at low temperature to control the exothermic reaction and prevent side reactions.[5]

-

Acidic Workup: A strong acid, such as hydrochloric acid, is used to protonate the magnesium carboxylate salt and to dissolve any unreacted magnesium metal.[4]

Experimental Protocol:

-

Cool the Grignard reagent solution to 0 °C in an ice bath.

-

In a separate large beaker, crush an excess of dry ice.

-

Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring.

-

Allow the mixture to warm to room temperature as the excess CO2 sublimes.

-

Slowly add aqueous HCl (e.g., 2 M) to the reaction mixture until the solution is acidic and all solids have dissolved.[4]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,4,5-Trifluoro-3-methylbenzoic acid.

Alternative Synthetic Pathway: Ortho-Lithiation

An alternative strategy for the synthesis of 2,4,5-Trifluoro-3-methylbenzoic acid involves the directed ortho-lithiation of a suitable precursor, followed by quenching with carbon dioxide. This method is particularly useful when the starting material does not possess a conveniently located halogen for Grignard formation. For this specific target, 1,2,4,5-tetrafluoro-3-methylbenzene would be a potential starting material. The methyl group can direct the lithiation to the adjacent position.

Caption: Ortho-Lithiation Workflow for 2,4,5-Trifluoro-3-methylbenzoic acid synthesis.

Causality of Experimental Choices:

-

Strong Base: Organolithium reagents, such as n-butyllithium (n-BuLi), are strong bases capable of deprotonating an aromatic C-H bond. The choice of base and reaction conditions can influence the regioselectivity of the lithiation.[7]

-

Directing Group: The methyl group in 1,2,4,5-tetrafluoro-3-methylbenzene acts as a weak ortho-directing group for lithiation. The presence of multiple fluorine atoms also influences the acidity of the aromatic protons.

-

TMEDA: The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) can chelate the lithium ion, breaking down organolithium aggregates and increasing the basicity and reactivity of the reagent.[8]

Experimental Protocol:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 1,2,4,5-tetrafluoro-3-methylbenzene (1.0 eq) in anhydrous THF.

-

Add TMEDA (1.1 eq).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours.

-

Quench the reaction by pouring the mixture onto an excess of crushed dry ice.

-

Follow the same workup and purification procedure as described for the Grignard carboxylation.

Purification and Characterization

The crude product obtained from either synthetic route can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford pure 2,4,5-Trifluoro-3-methylbenzoic acid.

Data Presentation:

| Parameter | Expected Value |

| Molecular Formula | C8H5F3O2 |

| Molecular Weight | 190.12 g/mol |

| Appearance | White to off-white solid |

| Melting Point | To be determined experimentally |

Characterization Techniques:

The structure and purity of the synthesized 2,4,5-Trifluoro-3-methylbenzoic acid should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show a singlet for the methyl protons and signals for the aromatic proton.

-

¹³C NMR will show distinct signals for the carboxylic acid carbon, the methyl carbon, and the aromatic carbons, with characteristic C-F coupling.

-

¹⁹F NMR will show signals corresponding to the three fluorine atoms, with characteristic F-F and F-H coupling.

-

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic stretching frequencies of the O-H and C=O bonds of the carboxylic acid group.

Conclusion

This guide has detailed two robust synthetic strategies for the preparation of 2,4,5-Trifluoro-3-methylbenzoic acid: Grignard carboxylation and directed ortho-lithiation. The choice of method will depend on the availability of starting materials and the desired scale of the synthesis. The provided experimental protocols, along with the rationale behind the procedural steps, offer a solid foundation for researchers to successfully synthesize this important fluorinated building block. Adherence to anhydrous techniques and careful control of reaction conditions are paramount to achieving high yields and purity.

References

- Hayashi, K. (2003). Method for producing 2,4,5-trifluoro-3-methyl-6-nitrobenzoic acid.

- MySkinRecipes. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid.

- ChemicalBook. (n.d.). 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis.

- Guidechem. (2023). What are the applications of 2,4,5-3 fluorine -3 -metharochebenzoic acid?.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Strategic Importance of 2-(Trifluoromethyl)benzoic Acid in Pharmaceutical Development.

- (n.d.). Grignard Reaction.

- PubChem. (n.d.). 2-(Trifluoromethyl)benzoic acid.

- ChemicalBook. (n.d.). The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid.

- (n.d.). GRIGNARD REACTION – Synthesis of Benzoic Acid.

- (2000). Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid.

- (n.d.). Directed (ortho) Metallation.

- Lata, S. (2022). LITHIATION-SUBSTITUTION OF N, N-DIMETHYLPHENETHYL AMINE ENTRENCHED SCAFFOLDS AS A HETEROCYCLIC OR OPEN CHAIN MOIETY. Advanced Engineering Science, 54(2).

- Wan, H., Gu, Y., Zeng, J., Xu, Q., & Lu, J. (2012). Preparation of Carboxylic Acid from 3,3,3-Trifluoropropenylmagnesium Bromide. Chinese Journal of Applied Chemistry, 29(2), 129-133.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. US6489507B1 - Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents [patents.google.com]

- 6. The specific synthesis method of 3,5-bis(trifluoromethyl)benzoic acid_Chemicalbook [chemicalbook.com]

- 7. uwindsor.ca [uwindsor.ca]

- 8. advancedengineeringscience.com [advancedengineeringscience.com]

2,4,5-Trifluoro-3-methylbenzoic acid spectroscopic data

An In-depth Technical Guide to the Spectroscopic Characterization of 2,4,5-Trifluoro-3-methylbenzoic Acid

Abstract

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug development, significantly influencing metabolic stability, lipophilicity, and binding affinity. 2,4,5-Trifluoro-3-methylbenzoic acid is a key building block in the synthesis of advanced pharmaceutical and agrochemical compounds.[1] A thorough understanding of its structural and electronic properties is therefore paramount. This technical guide provides a comprehensive analysis of the core spectroscopic data—Infrared (IR), Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F), and Mass Spectrometry (MS)—for 2,4,5-Trifluoro-3-methylbenzoic acid. We delve into the causality behind experimental observations and present detailed protocols, offering researchers and drug development professionals a self-validating framework for the structural elucidation of this and similar fluorinated aromatic compounds.

Introduction: The Significance of Fluorinated Benzoic Acids

Fluorinated benzoic acids are critical intermediates in the synthesis of a wide array of chemical entities. Their unique electronic properties, imparted by the high electronegativity of fluorine, make them valuable tracers in geothermal and oilfield applications and essential components in materials science for creating polymers with enhanced thermal stability and chemical resistance.[1][2] In medicinal chemistry, the precise arrangement of fluorine atoms on an aromatic ring can dramatically alter a molecule's interaction with biological targets. Consequently, unambiguous characterization of these structures is not merely procedural but fundamental to ensuring the efficacy and safety of the final products. This guide serves as an authoritative reference for the spectroscopic signature of 2,4,5-Trifluoro-3-methylbenzoic acid.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a foundational technique for identifying the functional groups within a molecule. The analysis of 2,4,5-Trifluoro-3-methylbenzoic acid relies on identifying the characteristic vibrational modes of its carboxylic acid, aromatic ring, and carbon-fluorine bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A robust and common method for acquiring an IR spectrum of a solid sample is ATR-FTIR, which requires minimal sample preparation.

-

Sample Preparation: Ensure the diamond crystal of the ATR accessory is clean by wiping it with isopropanol and performing a background scan.

-

Data Acquisition: Place a small amount of solid 2,4,5-Trifluoro-3-methylbenzoic acid powder onto the crystal.

-

Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

-

Spectrum Collection: Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–600 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Processing: Perform a baseline correction and ATR correction on the resulting spectrum.

Interpretation of the IR Spectrum

The IR spectrum is dominated by several key absorptions. The presence of strong hydrogen bonding in carboxylic acid dimers significantly influences the O-H stretching vibration.

Table 1: Predicted Infrared Absorption Bands for 2,4,5-Trifluoro-3-methylbenzoic Acid

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale & Comments |

| ~3300–2500 | O–H stretch (Carboxylic Acid) | Broad, Strong | The characteristic broadness is due to intermolecular hydrogen bonding, a hallmark of carboxylic acids.[3][4] |

| ~3080–3030 | C–H stretch (Aromatic) | Weak to Medium | Typical for C-H bonds on a benzene ring.[5][6] |

| ~2960–2850 | C–H stretch (Methyl) | Weak | Aliphatic C-H stretching vibrations from the -CH₃ group. |

| ~1710–1680 | C=O stretch (Carboxylic Acid) | Strong, Sharp | Conjugation with the aromatic ring lowers the frequency compared to saturated carboxylic acids.[4][7] |

| ~1600 & ~1475 | C=C stretch (Aromatic Ring) | Medium | Characteristic in-ring vibrations of the benzene nucleus.[5] |

| ~1420 | C–O–H in-plane bend | Medium | Often coupled with C-O stretching vibrations. |

| ~1360-1000 | C–F stretch | Strong | The C-F bond stretch is very intense and can appear as multiple bands due to symmetric and asymmetric modes in polyfluorinated compounds.[8][9] |

| ~1320–1210 | C–O stretch (Carboxylic Acid) | Strong | Strong absorption due to the polarity of the C-O bond.[4] |

| ~960–900 | O–H out-of-plane bend | Broad, Medium | Another characteristic, broad peak for carboxylic acid dimers.[4] |

IR Interpretation Workflow

The logical flow for interpreting the IR spectrum confirms the primary structural features of the molecule.

Caption: Workflow for IR spectral analysis of 2,4,5-Trifluoro-3-methylbenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and through-space relationships of atoms. For a complex molecule like 2,4,5-Trifluoro-3-methylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for unambiguous assignment.

Experimental Protocol: High-Field NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can affect the chemical shift of the acidic proton.[10] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (~128 or more) and a longer relaxation delay may be needed.

-

¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are required.[11][12] A common external standard is CFCl₃ (0 ppm).

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to be relatively simple, showing three distinct signals corresponding to the three types of protons.

Table 2: Predicted ¹H NMR Data for 2,4,5-Trifluoro-3-methylbenzoic Acid (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proton Assignment | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ~10–12 | -COOH | Broad Singlet | N/A | The acidic proton is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent.[13][14] |

| ~7.2–7.5 | Ar–H (at C6) | Triplet of Doublets (td) | JH-F(5) ≈ 7–9 Hz (ortho), JH-F(4) ≈ 2–3 Hz (meta) | This lone aromatic proton is coupled to the ortho fluorine at C5 and the meta fluorine at C4. |

| ~2.3–2.4 | -CH₃ | Doublet | JH-F(2) ≈ 2–3 Hz | The methyl protons are coupled to the nearby fluorine at C2 (a four-bond coupling, ⁴JHF).[15] |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will show 8 distinct signals. The key feature is the presence of carbon-fluorine coupling (JCF), which splits the signals of carbons bearing or adjacent to fluorine atoms. The magnitude of JCF is dependent on the number of bonds separating the atoms (¹J > ²J > ³J).

Table 3: Predicted ¹³C NMR Data for 2,4,5-Trifluoro-3-methylbenzoic Acid (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Carbon Assignment | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| ~165–170 | -COOH | Triplet (t) | ³JCF(2) ≈ 2-4 Hz | The carboxylic carbon is typically in the 160-180 ppm range.[16][17] It exhibits small coupling to the fluorine at C2. |

| ~155–160 | C4–F | Doublet of Doublets (dd) | ¹JCF ≈ 240–260, ²JCF(5) ≈ 15–20 | Direct C-F coupling is very large. Also shows smaller coupling to the adjacent F. |

| ~150–155 | C2–F | Doublet of Doublets (dd) | ¹JCF ≈ 240–260, ²JCF(3) ≈ 15–20 | Similar to C4, with large direct coupling and smaller coupling to the adjacent F. |

| ~145–150 | C5–F | Doublet of Doublets (dd) | ¹JCF ≈ 240–260, ²JCF(4) ≈ 15–20 | Similar to C4 and C2. |

| ~120–125 | C1 | Multiplet | - | The quaternary carbon attached to the carboxyl group will be a complex multiplet due to coupling with F at C2 and F at C5. |

| ~115–120 | C3 | Doublet of Doublets (dd) | ²JCF(2) ≈ 15–20, ²JCF(4) ≈ 15–20 | The carbon bearing the methyl group is coupled to two adjacent fluorine atoms. |

| ~105–110 | C6 | Doublet of Triplets (dt) | ²JCF(5) ≈ 20–25, ³JCF(4),CF(2) ≈ 3-5 | This carbon is coupled to the adjacent fluorine at C5 and shows smaller couplings to the other two fluorines. |

| ~15–20 | -CH₃ | Quartet (q) | ³JCF(2) ≈ 3-5 Hz | The methyl carbon signal is split into a quartet by the three equivalent protons (in a coupled spectrum) and shows a small coupling to the F at C2. In a proton-decoupled spectrum, it would be a doublet due to F-coupling. |

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is highly sensitive to the electronic environment, providing three distinct signals for the inequivalent fluorine atoms.[12][18] The spectrum will be characterized by both F-F and F-H couplings.

Table 4: Predicted ¹⁹F NMR Data for 2,4,5-Trifluoro-3-methylbenzoic Acid (470 MHz, CDCl₃, Ref: CFCl₃)

| Chemical Shift (δ, ppm) | Fluorine Assignment | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| ~ -115 | F at C2 | Doublet of Doublets (dd) | ³JF2-F4 ≈ 15–20, ⁴JF2-F5 ≈ 5–8 | Ortho to a carboxyl group and meta to another fluorine.[15] Also shows long-range coupling to F5. |

| ~ -130 | F at C4 | Doublet of Doublets (dd) | ³JF4-F2 ≈ 15–20, ³JF4-F5 ≈ 20–25 | Ortho to two other fluorine atoms, resulting in two large couplings. |

| ~ -140 | F at C5 | Triplet of Doublets (td) | ³JF5-F4 ≈ 20–25, ⁴JF5-F2 ≈ 5–8, ³JF5-H6 ≈ 7-9 | Coupled to the adjacent F at C4, the distant F at C2, and the aromatic proton at C6. |

NMR Coupling Network Visualization

The through-bond scalar couplings provide the connectivity map of the molecule.

Caption: Key J-coupling relationships in 2,4,5-Trifluoro-3-methylbenzoic acid.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to deduce its structure from fragmentation patterns.

Experimental Protocol: GC-MS with Electron Ionization (EI)

For a volatile compound, GC-MS with EI is a standard method. Derivatization to a more volatile ester (e.g., methyl ester) may be required for optimal chromatographic performance.[19] Alternatively, Electrospray Ionization (ESI) in negative mode ([M-H]⁻) is effective for direct analysis of the acid.[20]

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Analysis: A quadrupole or time-of-flight (TOF) mass analyzer.

-

Data Acquisition: Scan a mass range from m/z 40 to 300.

Analysis of the Mass Spectrum

The molecular formula is C₈H₅F₃O₂. The nominal molecular weight is 190 g/mol . The high-resolution mass will confirm the elemental composition. Fragmentation will follow patterns characteristic of benzoic acids.[21]

Table 5: Predicted Key Fragments in the EI Mass Spectrum

| m/z (Nominal) | Ion Formula | Fragmentation Pathway | Comments |

| 190 | [C₈H₅F₃O₂]⁺• | Molecular Ion (M⁺•) | The parent peak. Its intensity may be moderate. |

| 173 | [C₈H₄F₃O]⁺ | [M - OH]⁺ | Loss of a hydroxyl radical is a common fragmentation for carboxylic acids.[21] |

| 145 | [C₇H₄F₃]⁺ | [M - COOH]⁺ | Loss of the entire carboxyl group as a radical. |

| 162 | [C₇H₅F₃O]⁺ | [M - CO]⁺ | Loss of carbon monoxide. |

Fragmentation Pathway

The fragmentation begins with the ionization of the parent molecule, followed by the loss of stable neutral fragments or radicals.

Caption: Predicted major fragmentation pathways for 2,4,5-Trifluoro-3-methylbenzoic acid.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a self-validating framework for the structural confirmation of 2,4,5-Trifluoro-3-methylbenzoic acid. Infrared spectroscopy confirms the presence of key functional groups. Mass spectrometry establishes the molecular weight and primary fragmentation patterns. Critically, the combined application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy allows for the unambiguous assignment of every atom in the molecule through the detailed analysis of chemical shifts and spin-spin coupling constants. This multi-technique approach ensures the highest level of trustworthiness and scientific integrity, which is essential for researchers and professionals in drug development and materials science who rely on this versatile chemical intermediate.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid and of PbSe with benzoic acid as the capping ligand. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of benzoic acid. Retrieved from [Link]

-

Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link]

-

ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations. Retrieved from [Link]

-

Chemistry Stack Exchange. (2018). Why do carboxylic acid derivatives show a more upfield shift than carbonyls in 13C-NMR? Retrieved from [Link]

- Small, D. M., et al. (n.d.). Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study. Journal of Lipid Research.

-

JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Quora. (2024). How to interpret the 19F NMR spectra. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta.

-

Freie Universität Berlin. (n.d.). Discriminating Aromatic Parent Compounds and Their Derivative Isomers in Ice Grains From Enceladus and Europa Using a Laboratory Analogue for Spaceborne Mass Spectrometers. Retrieved from [Link]

-

Arkivoc. (n.d.). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Retrieved from [Link]

-

PubMed. (2021). Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Proton NMR spectrum of methylbenzene. Retrieved from [Link]

-

IOPscience. (2020). Intrinsic infrared absorption for carbon–fluorine bonding in fluorinated nanodiamond. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Retrieved from [Link]

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Retrieved from [Link]

-

Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbon–fluorine bond. Retrieved from [Link]

-

Nail IB. (n.d.). How does the chemical shift of the methyl protons in 1-H NMR spectrum of ring substituted methyl benzene depend on the type and position of the substituent?. Retrieved from [Link]

-

Supporting Information. (n.d.). General procedure for carboxylation. Retrieved from [Link]

-

Proprep. (n.d.). Interpret the benzoic acid IR spectrum. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 14.5: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 1H NMR Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC-ACID-METHYLESTER. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,5-Trifluoro-3-methoxybenzoic acid. Retrieved from [Link]

-

Quora. (2016). What is the IR spectrum of benzoic acid? How is it determined? Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2,4,5-TRIFLUORO-3-METHOXYBENZOIC ACID. Retrieved from [Link]

-

ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid? Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

Spectroscopy Online. (2023). Halogenated Organic Compounds. Retrieved from [Link]

Sources

- 1. scholarworks.utrgv.edu [scholarworks.utrgv.edu]

- 2. Advances in the analytical methods for the determination of fluorinated aromatic carboxylic acids in aqueous matrices: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbon–fluorine bond - Wikipedia [en.wikipedia.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. myneni.princeton.edu [myneni.princeton.edu]

- 11. quora.com [quora.com]

- 12. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 13. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. arkat-usa.org [arkat-usa.org]

- 16. echemi.com [echemi.com]

- 17. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 18. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Introduction: Elucidating a Complex Fluorinated Aromatic Structure

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,4,5-Trifluoro-3-methylbenzoic Acid

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for determining the structure of organic molecules.[1] For drug development professionals and researchers, a precise and unambiguous structural confirmation is the bedrock of any subsequent study. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid, a polysubstituted aromatic compound.

The presence of multiple fluorine atoms, a methyl group, and a carboxylic acid function on the benzene ring creates a unique and information-rich ¹H NMR spectrum. Understanding the interplay of electronic effects and through-bond scalar couplings, particularly the significant hydrogen-fluorine (¹H-¹⁹F) couplings, is critical for accurate spectral assignment. This document will deconstruct the theoretical basis for the expected spectrum, present a robust experimental protocol for its acquisition, and provide a detailed interpretation of the spectral data.

Part 1: Theoretical Prediction and Spectral Analysis

Before acquiring a spectrum, a theoretical analysis based on fundamental principles allows us to predict the key features. The structure of 2,4,5-Trifluoro-3-methylbenzoic acid possesses three distinct types of protons, which will give rise to three primary signals in the ¹H NMR spectrum.

-

Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms. It is expected to appear as a broad singlet at a chemical shift (δ) greater than 10 ppm. Its exact position is sensitive to solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃): These three protons are chemically equivalent. Their signal is anticipated in the benzylic region (δ ≈ 2.0-3.0 ppm).[2] The surrounding electron-withdrawing fluorine substituents will shift this signal downfield compared to toluene. Crucially, these protons will exhibit long-range J-coupling to the fluorine atoms at positions C2 (⁴JH-F) and C4 (⁴JH-F), resulting in a complex multiplet rather than a simple singlet.

-

Aromatic Proton (H6): The lone proton on the aromatic ring is subject to the deshielding effect of the ring current, placing its signal in the aromatic region (δ ≈ 6.5-8.0 ppm).[2] Its chemical shift is further influenced by the electron-withdrawing nature of the adjacent fluorine (at C5) and the carboxylic acid group. This proton will be split by the ortho fluorine at C5 (³JH-F) and the meta fluorine at C4 (⁴JH-F). Since ortho couplings are typically larger than meta couplings, this signal is predicted to be a doublet of doublets.[3][4]

The Critical Role of ¹H-¹⁹F Coupling

Fluorine (¹⁹F) has a nuclear spin of I = 1/2, just like a proton, leading to significant spin-spin coupling.[5] These couplings are transmitted through the bonding framework and provide invaluable connectivity information. The magnitude of the coupling constant (J) typically decreases with the number of bonds separating the coupled nuclei.

-

³JH-F (ortho coupling): Typically in the range of 7-10 Hz.[3]

-

⁴JH-F (meta coupling): Smaller, usually around 2-3 Hz.[3]

-

⁵JH-F (para coupling): Often close to 0 Hz.[4]

For 2,4,5-Trifluoro-3-methylbenzoic acid, these couplings are the primary reason for the complex splitting patterns observed for both the aromatic and methyl proton signals.

Part 2: Experimental Protocol for High-Resolution ¹H NMR

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and careful instrument setup. The following protocol is a self-validating system designed to ensure reproducibility and accuracy.

Step 1: Sample Preparation

The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[6]

-

Select Solvent: Choose a suitable deuterated solvent that completely dissolves the analyte.[1] For 2,4,5-Trifluoro-3-methylbenzoic acid, Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

-

Determine Concentration: Weigh approximately 5-10 mg of the solid sample. This concentration is generally sufficient for ¹H NMR experiments.[6]

-

Dissolution: Transfer the weighed sample into a clean, dry vial. Add 0.6-0.7 mL of the chosen deuterated solvent.[6][7] Gently agitate the vial until the sample is fully dissolved.

-

Filtration: To remove any suspended particles that can disrupt magnetic field homogeneity, filter the solution. Push a small plug of glass wool or a Kimwipe into a Pasteur pipette and filter the sample solution directly into a clean, high-quality 5 mm NMR tube.[7]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination.[7] Label the tube clearly.

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Step 2: Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion.[8]

-

Lock and Shim: Insert the sample into the magnet. The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[9] "Shimming" is then performed, which involves adjusting currents in shim coils to optimize the homogeneity of the magnetic field, resulting in sharp, well-resolved peaks.[9]

-

Acquisition Parameters: Utilize a standard one-pulse ¹H acquisition experiment. Key parameters include a 90° pulse angle, a sufficient number of scans for a good signal-to-noise ratio (typically 8 or 16), and an appropriate relaxation delay.

Part 3: Interpretation of the ¹H NMR Spectrum

The following table summarizes the expected data from the ¹H NMR spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid, run in DMSO-d₆.

| Signal Assignment | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constants (J, Hz) |

| -COOH | ~13.5 | 1H | Broad Singlet (br s) | N/A |

| H6 (Aromatic) | ~7.8 | 1H | Doublet of Doublets (dd) | ³JH6-F5 ≈ 8.5 Hz, ⁴JH6-F4 ≈ 5.5 Hz |

| -CH₃ | ~2.4 | 3H | Triplet of Doublets (td) | ⁴JCH₃-F4 ≈ 3.0 Hz, ⁴JCH₃-F2 ≈ 1.5 Hz |

Detailed Signal Analysis

-

Carboxylic Acid Proton (δ ~13.5 ppm): This highly downfield signal is characteristic of a carboxylic acid. Its broadness is due to chemical exchange and hydrogen bonding with the DMSO solvent. Its integration value of 1H confirms the presence of a single acidic proton.

-

Aromatic Proton H6 (δ ~7.8 ppm):

-

Chemical Shift: The downfield position is consistent with a proton on an electron-deficient aromatic ring.

-

Integration: The integral of 1H confirms it is the sole proton attached to the ring.

-

Splitting Pattern: The signal appears as a doublet of doublets (dd). This pattern arises from coupling to two non-equivalent neighboring nuclei. The larger coupling (³JH6-F5 = 8.5 Hz) is due to the ortho-relationship with the fluorine at C5. The smaller coupling (⁴JH6-F4 = 5.5 Hz) is from the meta-relationship with the fluorine at C4. This specific splitting pattern is definitive proof of the proton's position at C6.

-

-

Methyl Protons (δ ~2.4 ppm):

-

Chemical Shift: This value is typical for a methyl group attached to an aromatic ring, shifted slightly downfield by the ring's overall electron-withdrawing character.

-

Integration: The integral value of 3H confirms it is a methyl group.

-

Splitting Pattern: The signal is a complex multiplet, best described as a triplet of doublets (td). This arises from four-bond couplings (⁴J) to two different fluorine atoms. The larger of these long-range couplings is to the fluorine at C4, splitting the signal into a triplet (due to coupling to two equivalent protons of the CH3 group, this is an approximation, a more accurate description is coupling to the F at C4). Each peak of this triplet is then further split into a doublet by the weaker coupling to the fluorine at C2.

-

Molecular Coupling Diagram

Caption: Key ¹H-¹⁹F J-couplings in 2,4,5-Trifluoro-3-methylbenzoic acid.

Conclusion

The ¹H NMR spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid is a prime example of how detailed structural information can be extracted from a combination of chemical shifts, integration, and, most importantly, spin-spin coupling patterns. The analysis of ¹H-¹⁹F coupling constants allows for the unambiguous assignment of the methyl and aromatic protons, confirming the substitution pattern on the benzene ring. This guide provides the theoretical framework and a practical, robust protocol for researchers to confidently perform this analysis, ensuring the structural integrity of this and similarly complex fluorinated molecules in their research and development pipelines.

References

-

University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. Retrieved from [Link]

-

University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Widener University. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

ResearchGate. (2007, July 19). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Journal of Molecular Spectroscopy. (1968). A precise determination of the H-H and H-F couplings in fluorobenzene. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

Sources

- 1. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. sites.bu.edu [sites.bu.edu]

- 8. rsc.org [rsc.org]

- 9. depts.washington.edu [depts.washington.edu]

13C NMR of 2,4,5-Trifluoro-3-methylbenzoic acid

An In-depth Technical Guide to the

Introduction

2,4,5-Trifluoro-3-methylbenzoic acid is a highly substituted aromatic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such complex molecules is paramount for understanding their reactivity, biological activity, and material properties. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, is an indispensable tool for confirming the carbon framework and substitution pattern of organic molecules. This guide provides a comprehensive analysis of the 13C NMR spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid, offering insights into the prediction of chemical shifts, the interpretation of carbon-fluorine (C-F) coupling constants, and a standardized protocol for data acquisition. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of complex fluorinated aromatic compounds.

Core Principles: 13C NMR of Fluorinated Aromatic Compounds

The 13C NMR spectrum of a fluorinated aromatic compound is dictated by two primary factors: the chemical shifts of the carbon nuclei and the spin-spin coupling between carbon and fluorine atoms.

Chemical Shifts: The high electronegativity of fluorine significantly influences the electron density of the benzene ring, leading to substantial changes in the 13C chemical shifts compared to the non-fluorinated analogue. The effect of fluorine substitution on aromatic carbon chemical shifts is not simply an inductive effect; it also involves resonance contributions that can lead to shielding or deshielding of carbon atoms at different positions.[1]

Carbon-Fluorine (13C-19F) Coupling: The 19F nucleus has a spin of ½ and is 100% abundant, resulting in observable spin-spin coupling to 13C nuclei. The magnitude of the coupling constant (JCF) is dependent on the number of bonds separating the carbon and fluorine atoms and provides invaluable structural information.[2][3]

-

One-bond coupling (1JCF): This is the largest coupling, typically in the range of 240-320 Hz for carbons directly bonded to fluorine in aromatic systems.[3][4]

-

Two-bond coupling (2JCF): The coupling to a carbon atom two bonds away from the fluorine is smaller, generally in the range of 15-30 Hz.

-

Three-bond coupling (3JCF): This coupling is typically in the range of 5-15 Hz.

-

Long-range coupling (nJCF, n > 3): Couplings over more than three bonds are also frequently observed in fluorinated aromatic systems and are usually smaller, in the range of 0.5-5 Hz.[5]

The presence of multiple fluorine atoms in 2,4,5-Trifluoro-3-methylbenzoic acid results in complex splitting patterns for the carbon signals, where a single carbon atom can be coupled to multiple fluorine atoms.

Experimental Protocol for 13C NMR Data Acquisition

A standardized and robust experimental protocol is crucial for obtaining a high-quality 13C NMR spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 20-30 mg of 2,4,5-Trifluoro-3-methylbenzoic acid.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) in a clean, dry 5 mm NMR tube. The choice of solvent can influence the chemical shifts, and for carboxylic acids, protic solvents may lead to exchange broadening of the carboxyl proton signal, which is not directly observed in 13C NMR but can affect the overall sample environment.[6][7]

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

-

NMR Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the 13C frequency.

-

Shim the magnetic field to achieve optimal resolution and lineshape.

-

-

Data Acquisition Parameters:

-

Experiment: A standard proton-decoupled 13C NMR experiment (zgpg or equivalent).

-

Spectral Width (SW): Set a spectral width of approximately 250 ppm (e.g., from -10 to 240 ppm) to ensure all carbon signals, including the carboxyl carbon, are observed.

-

Acquisition Time (AQ): Set an acquisition time of at least 1-2 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds to allow for adequate relaxation of the carbon nuclei, particularly the quaternary carbons.

-

Number of Scans (NS): Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio, as 13C has a low natural abundance.

-

Temperature: Maintain a constant temperature, typically 298 K.

-

-

Data Processing:

-

Apply an exponential window function (line broadening) of 0.5-1.0 Hz to improve the signal-to-noise ratio.

-

Perform a Fourier transform.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent signal as a reference (e.g., CDCl3 at 77.16 ppm).

-

Experimental Workflow Diagram

Caption: A streamlined workflow for acquiring a high-quality 13C NMR spectrum.

Predicted 13C NMR Spectrum and Analysis of 2,4,5-Trifluoro-3-methylbenzoic acid

Predicted 13C NMR Data

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (JCF, Hz) |

| C-1 | ~118 | ddd | 2JC1-F2 ≈ 20, 3JC1-F5 ≈ 8, 4JC1-F4 ≈ 3 |

| C-2 | ~155 | ddd | 1JC2-F2 ≈ 250, 2JC2-F(neighbor) ≈ 25, 3JC2-F(neighbor) ≈ 10 |

| C-3 | ~125 | d | 3JC3-F2 ≈ 10, 2JC3-F4 ≈ 20 |

| C-4 | ~150 | ddd | 1JC4-F4 ≈ 250, 2JC4-F5 ≈ 25, 3JC4-F2 ≈ 10 |

| C-5 | ~148 | ddd | 1JC5-F5 ≈ 250, 2JC5-F4 ≈ 25, 4JC5-F2 ≈ 3 |

| C-6 | ~115 | dd | 2JC6-F5 ≈ 20, 3JC6-F4 ≈ 8 |

| -COOH | ~165 | d | 3JC(O)-F2 ≈ 5 |

| -CH3 | ~15 | q | 4JC(H3)-F2 ≈ 3, 3JC(H3)-F4 ≈ 4 |

Note: The predicted chemical shifts and coupling constants are estimates and may vary depending on the solvent and experimental conditions.

Detailed Spectral Assignment

Carboxyl Carbon (-COOH, ~165 ppm): This carbon is expected to appear in the downfield region, characteristic of carboxylic acids. It is predicted to be a doublet due to a three-bond coupling to the fluorine at C-2 (3JC(O)-F2 ≈ 5 Hz).

Fluorine-Bearing Carbons (C-2, C-4, C-5): These carbons will be the most downfield of the aromatic signals due to the direct attachment of the highly electronegative fluorine atoms. Each of these signals will exhibit a large one-bond C-F coupling (1JCF ≈ 250 Hz). The signals will be further split by smaller two- and three-bond couplings to the other fluorine atoms, resulting in complex doublet of doublet of doublets (ddd) patterns.

C-1 (~118 ppm): This carbon, attached to the carboxyl group, is expected to be significantly shielded. It will be coupled to the fluorine atoms at C-2, C-5, and C-4, likely appearing as a complex multiplet (predicted as a ddd).

C-3 (~125 ppm): This carbon is attached to the methyl group. Its chemical shift will be influenced by the ortho- and para-fluorine atoms. It is predicted to be a doublet of doublets due to coupling with the fluorine atoms at C-2 and C-4.

C-6 (~115 ppm): This is the only aromatic carbon with a hydrogen attached. It is expected to be significantly shielded and will appear as a doublet of doublets due to coupling with the fluorine atoms at C-5 and C-4.

Methyl Carbon (-CH3, ~15 ppm): The methyl carbon will appear in the upfield aliphatic region. It is expected to show long-range coupling to the fluorine atoms at C-2 and C-4, likely appearing as a quartet or a more complex multiplet.

Visualization of 13C-19F Couplings

Caption: Through-bond C-F coupling pathways in the target molecule.

Conclusion

The 13C NMR spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid is predicted to be complex, with each carbon signal exhibiting splitting due to coupling with one or more fluorine atoms. A thorough understanding of substituent effects on chemical shifts and the magnitudes of C-F coupling constants is essential for the accurate interpretation of the spectrum. The provided experimental protocol offers a reliable method for acquiring high-quality data, and the detailed analysis of the predicted spectrum serves as a valuable guide for researchers in assigning the observed signals. This comprehensive approach to the 13C NMR characterization of 2,4,5-Trifluoro-3-methylbenzoic acid is crucial for its unambiguous structural confirmation and will aid in its further development and application in various scientific fields.

References

-

Dhami, K. S., & Stothers, J. B. (1967). 13C n.m.r. studies. X. 13C spectra of some substituted methyl benzoates. Canadian Journal of Chemistry, 45(2), 233-241. [Link]

-

Mohanty, S., & Venkateswarlu, P. (1966). Proton and fluorine N.M.R. spectra of fluorobenzene. Molecular Physics, 11(4), 329-336. [Link]

-

Emsley, J. W., Feeney, J., & Sutcliffe, L. H. (1975). 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, (7), 899-911. [Link]

-

Exner, O., & Folli, U. (1987). Chemometrical Analysis of Substituent Effects. XIII. Comparison of Substituent Effects on Dissociation and Chemical Shift in 13C NMR Spectra of Mono- and Disubstituted Benzoic Acids. Collection of Czechoslovak Chemical Communications, 52(4), 992-1004. [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

Wnuk, S., Kaczmarek, E., & Kinastowski, S. (1990). Carbon-13 Chemical Shift Assignments of Derivatives of Benzoic Acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

-

Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99-102. [Link]

-

Loemker, J. E., Read, Jr., J. M., & Goldstein, J. H. (1967). Nuclear magnetic resonance spectra of fluorobenzenes. II. Effect of substituents on the meta and para fluorine-fluorine coupling constants. Journal of the American Chemical Society, 89(26), 7173-7177. [Link]

-

SpectraBase. (n.d.). 3-Methylbenzoic acid, 6-chlorohexyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0004815). Retrieved from [Link]

-

Saunders, J., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(15), 8105-8113. [Link]

-

Smrkolj, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(2), 433-442. [Link]

-

Cooper, M. A., & Roberts, D. B. (1969). Nuclear Magnetic Resonance Studies of 19F-19F Spin-Spin Coupling. 1-Substituted 4,5-Difluoro-8-methylphenanthrenes. The Journal of Organic Chemistry, 34(11), 3535-3539. [Link]

-

Ozerskaya, A. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2022(7), 1-15. [Link]

-

PubChem. (n.d.). 3-Methylbenzoic acid. Retrieved from [Link]

-

Saielli, G., & Bagno, A. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 11247-11259. [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Berg, A., Hansen, P. E., & Jakobsen, H. J. (1972). Sixteen 13C-19F Spin-Spin Coupling Constants in the 13C NMR Spectrum of 1-Fluoropyrene (C16H9F). Acta Chemica Scandinavica, 26, 2159-2165. [Link]

-

Koshkin, A. V., & Koshkin, V. M. (2017). Peculiarities of nmr 13 c spectra of benzoic acid and alkylbenzoates. ii. regular spectra differences between benzoic fragments. Journal of the Serbian Chemical Society, 82(1), 1-8. [Link]

-

Ganapathy, K., & Gurumurthy, R. (2011). Solvent sensitivity of ortho substituent effect on 13C NMR chemical shift of the carboxyl carbon (δco) in benzoic acid. Magnetic Resonance in Chemistry, 49(12), 803-808. [Link]

Sources

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. sfu.ca [sfu.ca]

- 5. westmont.edu [westmont.edu]

- 6. 2,4,5-Trifluoro-3-methoxybenzoic acid(112811-65-1) 13C NMR [m.chemicalbook.com]

- 7. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. rsc.org [rsc.org]

Mass Spectrometry of 2,4,5-Trifluoro-3-methylbenzoic Acid: An In-Depth Technical Guide

Introduction

2,4,5-Trifluoro-3-methylbenzoic acid is a highly functionalized aromatic carboxylic acid. Its structural complexity, characterized by multiple fluorine substituents and a methyl group on the benzene ring, presents unique challenges and opportunities for mass spectrometric analysis. This guide provides a comprehensive technical overview of the mass spectrometry of this compound, intended for researchers, scientists, and professionals in drug development and analytical chemistry. We will delve into the principles of ionization, predict fragmentation pathways, and offer practical insights for obtaining high-quality mass spectra.

Molecular Structure and Properties

A thorough understanding of the analyte's structure is paramount to interpreting its mass spectrum.

-

Molecular Formula: C H F O

-

Molecular Weight: 190.12 g/mol [1]

-

Structure:

The presence of the carboxylic acid group, the electron-withdrawing fluorine atoms, and the electron-donating methyl group all influence the molecule's ionization and fragmentation behavior.

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is a critical first step in the mass spectrometric analysis of 2,4,5-Trifluoro-3-methylbenzoic acid. The two most relevant techniques are Electrospray Ionization (ESI) and Electron Ionization (EI).

Electrospray Ionization (ESI): The Gentle Approach

ESI is a soft ionization technique that is particularly well-suited for polar and thermally labile molecules, such as carboxylic acids.[2][3] It typically generates even-electron ions, most notably the protonated molecule [M+H] in positive ion mode or the deprotonated molecule [M-H] in negative ion mode.[3]

For 2,4,5-Trifluoro-3-methylbenzoic acid, with its acidic proton on the carboxylic acid group, negative ion mode ESI is the preferred method . This will readily generate the deprotonated molecular ion [M-H] at m/z 189. The high stability of the resulting carboxylate anion makes this a very efficient process.

In some cases, particularly with the presence of sodium salts in the solvent, adduct formation can be observed. This may include the sodium adduct of the deprotonated molecule, [M-H+Na], or a sodium-bridged dimer, [2M-2H+Na].[4]

Electron Ionization (EI): The Energetic Fragmentation

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3] This high energy leads to the formation of a radical cation (M) and extensive fragmentation.[3] While this can make interpretation more complex, it provides a wealth of structural information.

For 2,4,5-Trifluoro-3-methylbenzoic acid, EI will produce a molecular ion peak at m/z 190. The subsequent fragmentation will be driven by the stability of the aromatic ring and the nature of the substituents.

Fragmentation Analysis: Decoding the Spectrum

The fragmentation patterns observed in the mass spectrum provide a fingerprint of the molecule's structure. Below, we predict the key fragmentation pathways for 2,4,5-Trifluoro-3-methylbenzoic acid under both ESI and EI conditions.

ESI Fragmentation (Tandem MS/MS)

In tandem mass spectrometry (MS/MS) of the [M-H] ion (m/z 189) generated by ESI, collision-induced dissociation (CID) will lead to specific neutral losses. A common fragmentation pathway for deprotonated benzoic acids is the loss of carbon dioxide (CO).

-

[M-H - CO] : The ion at m/z 189 is expected to readily lose a molecule of CO (44 Da), resulting in a fragment ion at m/z 145. This corresponds to the formation of a trifluoromethylphenyl anion. This is a well-documented fragmentation pathway for related compounds.[5]

The following Graphviz diagram illustrates this primary fragmentation pathway in negative ion ESI-MS/MS.

Caption: Predicted ESI-MS/MS fragmentation of 2,4,5-Trifluoro-3-methylbenzoic acid.

EI Fragmentation

The EI mass spectrum of 2,4,5-Trifluoro-3-methylbenzoic acid is predicted to be more complex, with several competing fragmentation pathways.

-

Molecular Ion (M): The molecular ion will be observed at m/z 190.

-

Loss of a Hydroxyl Radical ([M - OH]): A common fragmentation for carboxylic acids is the loss of a hydroxyl radical (17 Da), leading to the formation of a stable acylium ion.[6][7] This would result in a prominent peak at m/z 173.

-

Loss of a Carboxyl Radical ([M - COOH]): The loss of the entire carboxyl group (45 Da) is another characteristic fragmentation of benzoic acids, leading to the formation of a substituted phenyl cation.[6][7] This would produce an ion at m/z 145.

-

Benzylic Cleavage: The methyl group attached to the aromatic ring creates a benzylic position. Cleavage of a hydrogen radical from the methyl group can lead to the formation of a stable, resonance-stabilized benzyl-type cation. This would result in an [M-H] ion at m/z 189. Further rearrangement to a tropylium-like structure is also possible.[8]

The following Graphviz diagram illustrates the predicted major fragmentation pathways under EI conditions.

Caption: Predicted major EI fragmentation pathways for 2,4,5-Trifluoro-3-methylbenzoic acid.

Predicted Mass Spectrum Data

The following table summarizes the predicted key ions and their proposed structures for both ESI and EI mass spectrometry.

| Ionization Mode | Predicted m/z | Proposed Formula | Proposed Structure/Origin |

| ESI (Negative) | 189 | [C H F O] | [M-H] |

| 145 | [C H F] | [M-H - CO] | |

| EI (Positive) | 190 | [C H F O] | Molecular Ion (M) |

| 173 | [C H F O] | [M - OH] (Acylium ion) | |

| 145 | [C H F] | [M - COOH] (Phenyl cation) | |

| 189 | [C H F O] | [M - H] (Benzylic cleavage) |

Experimental Protocol: A Practical Workflow

This section provides a generalized workflow for the mass spectrometric analysis of 2,4,5-Trifluoro-3-methylbenzoic acid.

Sample Preparation

-

Solvent Selection: Dissolve the sample in a high-purity solvent compatible with the chosen ionization technique. For ESI, a mixture of methanol or acetonitrile with deionized water is recommended. For EI, a more volatile solvent like dichloromethane or methanol can be used if introducing the sample via a GC.

-

Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL for ESI. Higher concentrations may be needed for direct infusion EI.

-

Additives (for ESI): For negative ion mode ESI, no additives are typically necessary. If positive ion mode is attempted, a small amount of a weak acid like formic acid can be added to promote protonation.

Instrumentation and Parameters

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for mass spectrometry analysis.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurements, which can aid in formula determination of fragment ions.

-

ESI Parameters (Negative Ion Mode):

-

Capillary Voltage: -2.5 to -3.5 kV

-

Nebulizing Gas (N): Adjust for a stable spray.

-

Drying Gas (N): Set to a temperature and flow rate that effectively desolvates the ions without causing thermal degradation (e.g., 250-350 °C).

-

-

EI Parameters:

-

Ionization Energy: 70 eV

-

Source Temperature: 200-250 °C

-

-